molecular formula C14H18ClNO2 B4557075 5-chloro-N-cyclopentyl-2-ethoxybenzamide

5-chloro-N-cyclopentyl-2-ethoxybenzamide

Cat. No.: B4557075
M. Wt: 267.75 g/mol
InChI Key: HRMHKUFYGCNFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-cyclopentyl-2-ethoxybenzamide is a useful research compound. Its molecular formula is C14H18ClNO2 and its molecular weight is 267.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.1026065 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure and Analysis

  • The Structure of Glibenclamide : Glibenclamide, a drug with a similar chemical structure, has been extensively studied to understand its solid-state and solution behaviors. This research provides insights into the molecular interactions and stability of such compounds, which could be relevant for understanding the physical and chemical properties of "5-chloro-N-cyclopentyl-2-ethoxybenzamide" (Sanz et al., 2012).

  • Spectroscopy of Chitosan-Glibenclamide Hydrogels : Investigating the molecular structure and interactions of glibenclamide in hydrogel form could offer parallels in drug delivery system research, potentially applicable to "this compound" for controlled release applications (Delgadillo-Armendariz et al., 2014).

Molecular Interaction Studies

  • Molar Refraction and Polarizability of Antiemetic Drug : Studies on the molecular properties, such as molar refraction and polarizability, of chemically related compounds provide insights into how "this compound" might interact at the molecular level, affecting its physical properties and potential applications (Sawale et al., 2016).

Drug Design and Pharmacological Evaluation

  • Novel 4-Thiazolidinone Derivatives : The design, synthesis, and pharmacological evaluation of new compounds with specific functional groups indicate the breadth of research in developing therapeutics targeting specific receptors. Such methodologies could be applicable to designing derivatives of "this compound" for specific therapeutic targets (Faizi et al., 2017).

Photocatalytic Degradation Studies

  • Effects of Adsorbents on Photocatalytic Degradation : Research into the photocatalytic degradation of organic compounds can inform environmental or biochemical applications of "this compound," especially in understanding how such compounds might be broken down or utilized in environmental remediation processes (Torimoto et al., 1996).

Properties

IUPAC Name

5-chloro-N-cyclopentyl-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-2-18-13-8-7-10(15)9-12(13)14(17)16-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMHKUFYGCNFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.